molecular formula C20H17NO3 B8630931 4,5-Bis(benzyloxy)picolinaldehyde

4,5-Bis(benzyloxy)picolinaldehyde

Cat. No. B8630931
M. Wt: 319.4 g/mol
InChI Key: UFMCXADYCRDAHQ-UHFFFAOYSA-N
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Patent
US04743685

Procedure details

To a solution of 0.54 g (1.7 mmol) of 4,5-bis(phenylmethoxy)-2-pyridinemethanol in 15 ml of acetone was added 1.5 mg (17 mmol) of manganese dioxide and the mixture was stirred overnight at room temperature. The mixture was then filtered over a silica gel column (70-250 mesh), and the aldehyde eluated with acetone. Evaporation of the eluent and trituration of the residue with petroleum ether furnished 0.3 g of the title compound, melting point 104.3° C.
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.5 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][O:8][C:9]2[C:14]([O:15][CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[CH:13][N:12]=[C:11]([CH2:23][OH:24])[CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>CC(C)=O.[O-2].[O-2].[Mn+4]>[C:1]1([CH2:7][O:8][C:9]2[C:14]([O:15][CH2:16][C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=3)=[CH:13][N:12]=[C:11]([CH:23]=[O:24])[CH:10]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC1=CC(=NC=C1OCC1=CC=CC=C1)CO
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
1.5 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered over a silica gel column (70-250 mesh)
CUSTOM
Type
CUSTOM
Details
Evaporation of the eluent and trituration of the residue with petroleum ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)COC1=CC(=NC=C1OCC1=CC=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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